molecular formula C11H22N2Sn B3308066 2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole CAS No. 936718-20-6

2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole

Cat. No.: B3308066
CAS No.: 936718-20-6
M. Wt: 301.02 g/mol
InChI Key: FUBWXKSYGRSEBV-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a trimethylstannyl group attached to the imidazole ring. The presence of the trimethylstannyl group makes this compound particularly interesting for organometallic chemistry and various synthetic applications.

Preparation Methods

The synthesis of 2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of the tert-butyl group: This step often involves the alkylation of the imidazole ring using tert-butyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organolithium compounds.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of imidazole derivatives with oxidized side chains.

    Reduction: Reduction reactions can target the imidazole ring or the substituents, leading to the formation of reduced imidazole derivatives.

    Coupling Reactions: The trimethylstannyl group can participate in Stille coupling reactions, forming carbon-carbon bonds with various organic halides.

Scientific Research Applications

2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organometallic chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity. The trimethylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tert-butyl and methyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 2-(tert-Butyl)-1-methyl-4-(trimethylstannyl)-1H-imidazole include other imidazole derivatives with different substituents, such as:

    2-(tert-Butyl)-1-methyl-4-(trimethylsilyl)-1H-imidazole: This compound has a trimethylsilyl group instead of a trimethylstannyl group, which affects its reactivity and applications.

    2-(tert-Butyl)-1-methyl-4-(trimethylgermyl)-1H-imidazole: The presence of a trimethylgermyl group introduces different chemical properties compared to the trimethylstannyl group.

    2-(tert-Butyl)-1-methyl-4-(trimethylplumbyl)-1H-imidazole:

The uniqueness of this compound lies in the presence of the trimethylstannyl group, which imparts distinct organometallic properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(2-tert-butyl-1-methylimidazol-4-yl)-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2.3CH3.Sn/c1-8(2,3)7-9-5-6-10(7)4;;;;/h6H,1-4H3;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBWXKSYGRSEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CN1C)[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694780
Record name 2-tert-Butyl-1-methyl-4-(trimethylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936718-20-6
Record name 2-tert-Butyl-1-methyl-4-(trimethylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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